molecular formula C6H11IO5 B11747463 D-Glucose, 6-deoxy-6-iodo-

D-Glucose, 6-deoxy-6-iodo-

Cat. No.: B11747463
M. Wt: 290.05 g/mol
InChI Key: LEEXPFSMMOTNIJ-JGWLITMVSA-N
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Description

D-Glucose, 6-deoxy-6-iodo- is a chemically modified glucose molecule where the hydroxyl group at the sixth carbon atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose, 6-deoxy-6-iodo- typically involves the iodination of D-glucose. One common method includes the use of iodine and a suitable oxidizing agent to facilitate the substitution of the hydroxyl group with an iodine atom. The reaction conditions often require a controlled environment to ensure the selective iodination at the sixth carbon position .

Industrial Production Methods

While specific industrial production methods for D-Glucose, 6-deoxy-6-iodo- are not extensively documented, the process generally involves large-scale synthesis techniques similar to those used in laboratory settings. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

D-Glucose, 6-deoxy-6-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving D-Glucose, 6-deoxy-6-iodo- include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of glucose with different functional groups replacing the iodine atom .

Mechanism of Action

The mechanism of action of D-Glucose, 6-deoxy-6-iodo- involves its interaction with glucose transporters, particularly the GLUT1 transporter. The compound mimics the behavior of glucose, allowing it to be transported into cells where it can be used to study glucose metabolism and transport mechanisms. This property makes it valuable in imaging and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose, 6-deoxy-6-iodo- is unique due to the presence of the iodine atom, which enhances its utility in imaging techniques like PET scans. Its ability to mimic glucose while being traceable makes it particularly valuable in medical and biochemical research .

Biological Activity

D-Glucose, 6-deoxy-6-iodo- (6DIG) is a glucose analogue that has garnered attention for its potential applications in biomedical research, particularly as a tracer in glucose metabolism studies. This article delves into the biological activity of 6DIG, highlighting its mechanisms of action, experimental findings, and implications for clinical use.

6DIG functions primarily as a glucose transporter substrate. It competes with D-glucose for entry into cells via glucose transporters (GLUTs). The uptake of 6DIG is influenced by insulin, which enhances its transport in adipocytes, indicating that it shares characteristics with native glucose in terms of cellular uptake mechanisms . Notably, the presence of cytochalasin B inhibits this uptake, further confirming the reliance on GLUTs for transport .

Biological Models and Experimental Findings

Several studies have employed various biological models to assess the behavior of 6DIG:

  • Human Erythrocytes : In vitro studies demonstrated that 6DIG competes effectively with D-glucose for entry into human red blood cells.
  • Neonatal Rat Cardiomyocytes : Research indicated that 6DIG uptake was significantly increased in cardiomyocytes in response to insulin, suggesting its potential utility in studying cardiac glucose metabolism .
  • Isolated Perfused Rat Hearts : Investigations revealed that 6DIG could be used to visualize glucose transport dynamics under physiological conditions.
  • Biodistribution Studies in Mice : In vivo experiments showed promising results for using 6DIG as a tracer for imaging glucose metabolism using SPECT (Single Photon Emission Computed Tomography) .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of 6DIG compared to other glucose analogues:

Study Model Uptake Mechanism Effect of Insulin Inhibition by Cytochalasin B
Human ErythrocytesGLUT-mediatedYesYes
Adipocytes (Rats)GLUT4-mediatedSignificant increaseYes
Isolated Rat HeartsGLUT-mediatedYesYes
Neonatal CardiomyocytesGLUT-mediatedYesYes

Case Studies and Clinical Implications

One notable case study involved the use of 6DIG in patients with insulin resistance. The study highlighted how 6DIG could effectively measure alterations in glucose transport, providing insights into metabolic disorders such as diabetes and heart diseases. The ability to visualize glucose uptake using imaging techniques could lead to improved diagnostic methods and treatment monitoring .

Properties

Molecular Formula

C6H11IO5

Molecular Weight

290.05 g/mol

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-iodohexanal

InChI

InChI=1S/C6H11IO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1

InChI Key

LEEXPFSMMOTNIJ-JGWLITMVSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)I

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)I

Origin of Product

United States

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